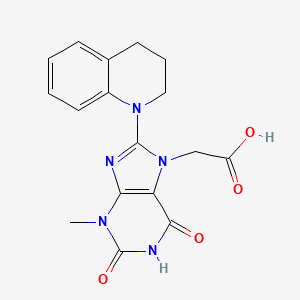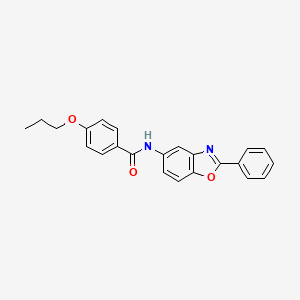
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide: is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with benzoic acid derivatives under acidic conditions.
Substitution Reaction: The phenyl group is introduced at the 2-position of the benzoxazole ring via a substitution reaction using phenyl halides or phenylboronic acids.
Amidation: The final step involves the reaction of the benzoxazole derivative with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of 4-propoxybenzoic acid or 4-propoxybenzaldehyde.
Reduction: Formation of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzylamine.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
科学研究应用
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is investigated for its role as a catalyst or intermediate in various chemical processes.
作用机制
The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to active sites of enzymes, inhibiting their activity. The propoxybenzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- N-(2-phenyl-1,3-benzoxazol-5-yl)-3-propoxybenzamide
- N-(2-phenyl-1,3-benzoxazol-5-yl)-2-propoxybenzamide
- N-(2-phenyl-1,3-benzoxazol-5-yl)-4-methoxybenzamide
Uniqueness
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide is unique due to its specific substitution pattern, which can influence its biological activity and physicochemical properties. The propoxy group at the 4-position of the benzamide ring may confer distinct electronic and steric effects, differentiating it from other similar compounds.
属性
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-14-27-19-11-8-16(9-12-19)22(26)24-18-10-13-21-20(15-18)25-23(28-21)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTCQGBOBVGZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5079342.png)
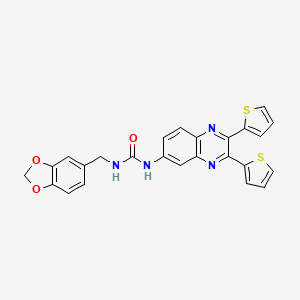
![N-[(2-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5079353.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5079373.png)
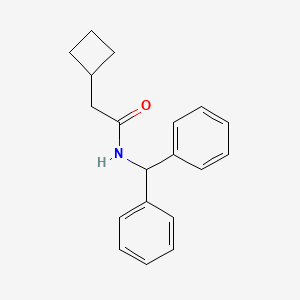
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5079393.png)
![2-methoxy-N-[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide](/img/structure/B5079400.png)
![2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclohexanecarboxylate](/img/structure/B5079405.png)
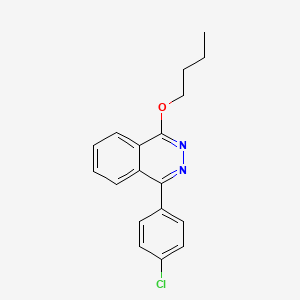
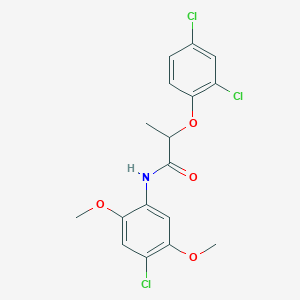
![N-[2-(benzylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5079427.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079433.png)
